molecular formula C18H21ClN4O3 B12377757 7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione

7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione

Cat. No.: B12377757
M. Wt: 376.8 g/mol
InChI Key: IOHJEWFKBRNJIO-UHFFFAOYSA-N
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Description

7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione is a complex organic compound with a unique structure that includes a benzo[g]pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[g]pteridine core: This is achieved through a series of cyclization reactions.

    Introduction of the chloro and ethyl groups: These groups are introduced via substitution reactions using appropriate reagents.

    Attachment of the 2-(2-methylpropoxy)ethyl side chain: This step involves etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethylated products.

Scientific Research Applications

7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

    Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine: A related compound with a ribityl side chain.

    10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione: A similar compound with different alkyl groups.

Uniqueness

7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione is unique due to its specific side chain and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

7-chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C18H21ClN4O3/c1-4-11-7-14-13(8-12(11)19)20-15-16(21-18(25)22-17(15)24)23(14)5-6-26-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3,(H,22,24,25)

InChI Key

IOHJEWFKBRNJIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CCOCC(C)C

Origin of Product

United States

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